molecular formula C14H16N4O4 B2535336 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034479-38-2

2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2535336
CAS No.: 2034479-38-2
M. Wt: 304.306
InChI Key: FZEPTPXUYNEALX-UHFFFAOYSA-N
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Description

2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor of significant interest in neuroscience research. PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region for motor control and reward signaling, making it a prominent target for investigating psychiatric and neurological disorders. This compound functions by elevating intracellular levels of cyclic nucleotides cAMP and cGMP, thereby modulating striatal output pathways. Its research value lies in its utility as a pharmacological tool for probing the role of PDE10A in conditions such as schizophrenia, Huntington's disease, and addiction. Studies utilizing this inhibitor help elucidate the complex signaling mechanisms within the basal ganglia and contribute to the validation of PDE10A as a therapeutic target for novel neuropsychiatric therapeutics. The compound's design, featuring a pyrazine core linked via an ether to a piperidine ring bearing an isoxazole carboxamide, is characteristic of advanced PDE10A inhibitors developed for high central nervous system (CNS) penetration and selectivity. Research involving this compound is foundational for understanding striatal physiology and pathology.

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-20-12-7-15-8-13(17-12)21-10-3-2-6-18(9-10)14(19)11-4-5-16-22-11/h4-5,7-8,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEPTPXUYNEALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The oxazole-piperidine moiety can interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Key Variations

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the pyrazine ring, piperidine/piperazine modifications, or heterocyclic appendages.

Table 1: Structural Comparison of Pyrazine Derivatives
Compound Name Pyrazine Substituents (Position) Piperidine/Piperazine Modification Heterocyclic Appendage Molecular Weight Key Inferred Properties
2-Methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine (Target) Methoxy (2), Piperidinyloxy (6) 1-(1,2-Oxazole-5-carbonyl)piperidin-3-yl 1,2-Oxazole Not provided Moderate lipophilicity, hydrogen-bond donor
2-Methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine Methyl (2), Methoxy (3) 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl 3-Methyl-1,2-oxazole 302.37 Increased steric bulk, higher lipophilicity
2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine None (position 2), Methoxy (position not specified) 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl 3-Methyl-1,2-oxazole 288.34 Reduced steric hindrance, lower molecular weight
2-Chloro-6-{[1-(methylsulfonyl)-3-piperidinyl]methyl}pyrazine Chloro (2), Piperidinylmethyl (6) 1-(Methylsulfonyl)piperidin-3-yl Methylsulfonyl Not provided Electron-withdrawing sulfonyl group, polar
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate Amino (3), Chloro (6), Carboxylate (2) 3-Ethylpiperazin-1-yl None 299.76 Basic piperazine, potential for salt formation

Key Observations

In contrast, the sulfonyl group in ’s compound is strongly electron-withdrawing, which may enhance metabolic stability but reduce membrane permeability . The methyl and methoxy groups in and increase lipophilicity, favoring passive diffusion across membranes .

Piperidine vs. Piperazine Modifications :

  • Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to piperidine-based compounds. This could improve solubility but may also lead to off-target interactions .

Thiazole or pyrimidine appendages (e.g., ) introduce sulfur or additional nitrogen atoms, altering electronic profiles and binding affinities .

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